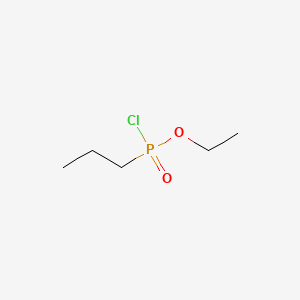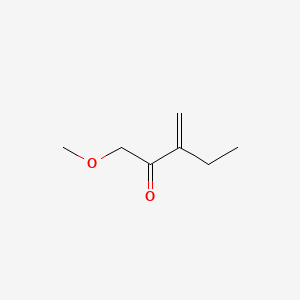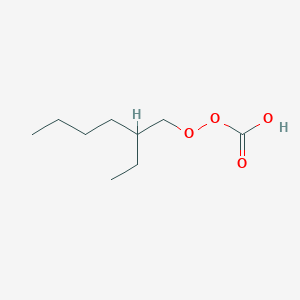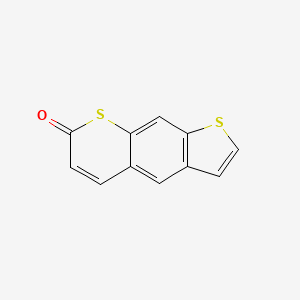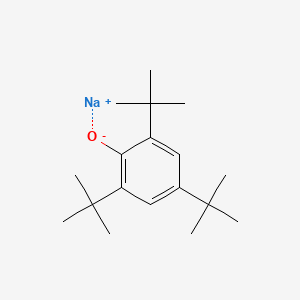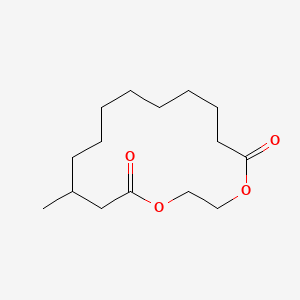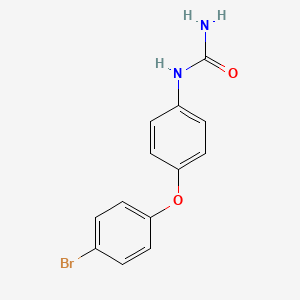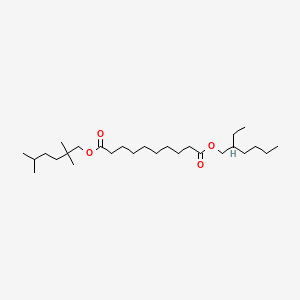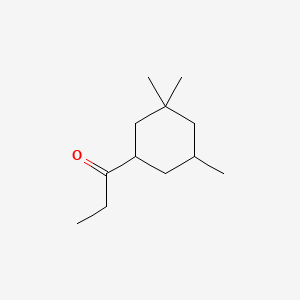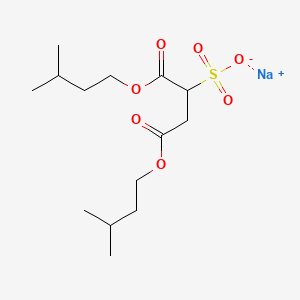![molecular formula C3H10O4P2 B12648024 [(Dimethylphosphinoyl)methyl]phosphonic acid CAS No. 71762-36-2](/img/structure/B12648024.png)
[(Dimethylphosphinoyl)methyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dimethylphosphinoyl)methyl]phosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₀O₄P₂. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 468.4°C at 760 mmHg and a density of 1.417 g/cm³ .
准备方法
Synthetic Routes and Reaction Conditions
[(Dimethylphosphinoyl)methyl]phosphonic acid can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
[(Dimethylphosphinoyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
科学研究应用
[(Dimethylphosphinoyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of [(Dimethylphosphinoyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which may inhibit or activate certain enzymes. The compound’s ability to donate or accept electrons also plays a role in its chemical reactivity and biological effects .
相似化合物的比较
[(Dimethylphosphinoyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in organic synthesis and as a precursor for various phosphorus-containing compounds.
Phosphoric acid: Widely used in industry and agriculture as a fertilizer and in the production of detergents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other phosphonic acids .
属性
CAS 编号 |
71762-36-2 |
|---|---|
分子式 |
C3H10O4P2 |
分子量 |
172.06 g/mol |
IUPAC 名称 |
dimethylphosphorylmethylphosphonic acid |
InChI |
InChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChI 键 |
OPQAGLVVRDQXPB-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


